
Naratriptan-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naratriptan-d3 is a deuterated form of naratriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist. Naratriptan is commonly used for the acute treatment of migraine attacks with or without aura. The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naratriptan-d3 involves the incorporation of deuterium atoms into the naratriptan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis of naratriptan can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Naratriptan-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
科学研究应用
Naratriptan-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in analytical chemistry for the quantification of naratriptan in various samples.
Biology: Studying the pharmacokinetics and metabolism of naratriptan in biological systems.
Medicine: Investigating the efficacy and safety of naratriptan in clinical trials.
Industry: Quality control and validation of pharmaceutical formulations containing naratriptan.
作用机制
Naratriptan-d3 exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. The mechanism involves:
Vasoconstriction: this compound causes the constriction of cranial blood vessels, reducing the vasodilation associated with migraine.
Inhibition of Neurotransmitter Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
Modulation of Pain Pathways: this compound modulates pain pathways in the brainstem, reducing the perception of migraine pain.
相似化合物的比较
Naratriptan-d3 is part of the triptan class of drugs, which includes several other compounds with similar mechanisms of action. These include:
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Almotriptan
- Frovatriptan
- Eletriptan
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for precise quantification and differentiation from the non-deuterated form. This makes it a valuable tool in drug development and research.
属性
分子式 |
C17H25N3O2S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide |
InChI |
InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3/i2D3 |
InChI 键 |
AMKVXSZCKVJAGH-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC |
规范 SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)







![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)




